3-Fluorothiophene
CAS No.: 3093-88-7
Cat. No.: VC2032569
Molecular Formula: C4H3FS
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3093-88-7 |
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Molecular Formula | C4H3FS |
Molecular Weight | 102.13 g/mol |
IUPAC Name | 3-fluorothiophene |
Standard InChI | InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H |
Standard InChI Key | WPAQIMRFMFRJTP-UHFFFAOYSA-N |
SMILES | C1=CSC=C1F |
Canonical SMILES | C1=CSC=C1F |
Introduction
3-Fluorothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom and a fluorine substituent at the third position. Its molecular formula is , and its CAS number is 3093-88-7 . This compound is of significant interest in both academic and industrial research due to its utility in synthetic chemistry, materials science, and pharmaceutical development.
General Synthetic Approach
A widely used method for synthesizing 3-fluorothiophene involves the Schiemann reaction. This process incorporates fluorine into the thiophene ring via diazonium chemistry. The synthesis typically includes:
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Preparation of a diazonium salt from a thiophene derivative (such as 2-methoxycarbonylthiophene).
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Reaction with tetrafluoroborate to introduce the fluorine atom.
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Subsequent decarboxylation and saponification steps to yield 3-fluorothiophene in high purity and yield (up to 93%) .
Reaction Scheme
Pharmaceutical Research
Fluorinated thiophenes, including 3-fluorothiophene, are critical building blocks in drug discovery due to their ability to modulate biological activity. Fluorine's presence can enhance metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds .
Material Science
The electronic properties of fluorinated thiophenes make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-withdrawing nature of fluorine improves charge transport properties in conjugated polymers .
Agrochemical Development
Fluorinated heterocycles are also employed in agrochemicals for their improved efficacy and environmental stability compared to non-fluorinated analogs.
Safety and Hazards
Precautions should be taken during handling, including the use of personal protective equipment such as gloves, goggles, and adequate ventilation.
Research Trends and Future Directions
Recent studies have focused on:
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Improved Synthesis Techniques: Efforts are ongoing to develop more efficient and environmentally friendly methods for synthesizing fluorinated thiophenes .
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Biological Activity Studies: Investigating the antibacterial and antioxidant properties of substituted thiophenes has revealed promising therapeutic applications .
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Functionalization Strategies: Advances in selective functionalization of thiophenes aim to expand their utility in complex molecule synthesis.
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